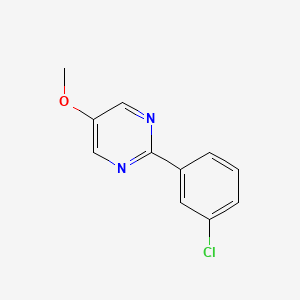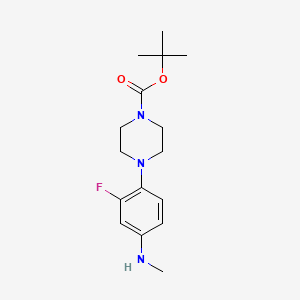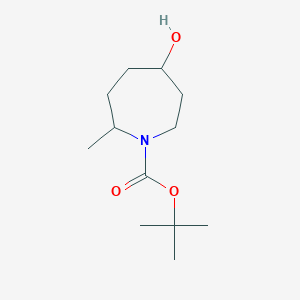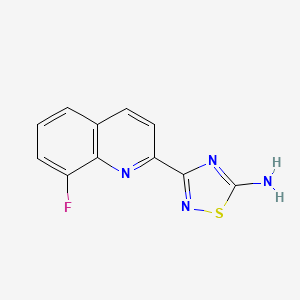
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring, and a thiadiazole ring attached at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 8th position of the quinoline ring through electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling of the Quinoline and Thiadiazole Rings: The final step involves coupling the fluorinated quinoline ring with the thiadiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or thiadiazole derivatives.
Applications De Recherche Scientifique
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(8-Fluoroquinolin-2-yl)-N-propylpropanamide
- (3R,4S)-1-[(8-fluoroquinolin-2-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine**
- N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide**
Uniqueness
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a fluorinated quinoline ring and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the thiadiazole ring contributes to its biological activity and binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C11H7FN4S |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
3-(8-fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7FN4S/c12-7-3-1-2-6-4-5-8(14-9(6)7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16) |
Clé InChI |
XGCDZTMZPFSKJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)N=C(C=C2)C3=NSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


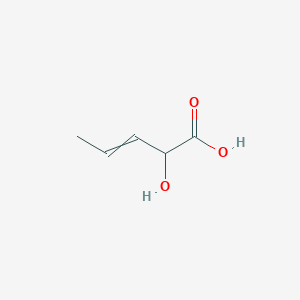
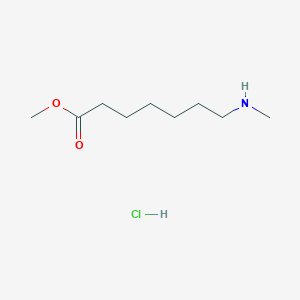
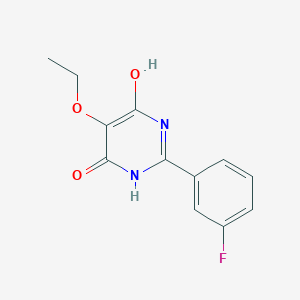
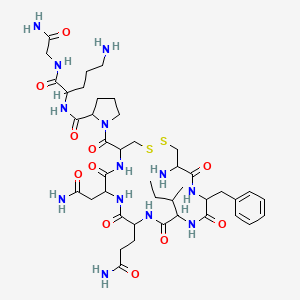

![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
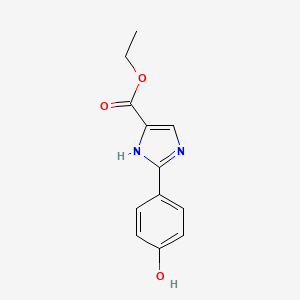
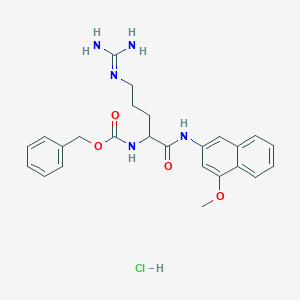
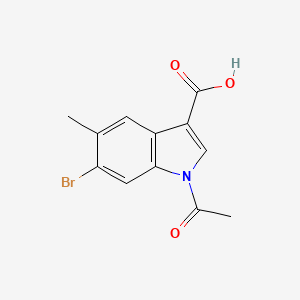
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
